molecular formula C28H23N5O3 B14964681 1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]-1,4-dihydro-1,8-naphthyridin-4-one

1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]-1,4-dihydro-1,8-naphthyridin-4-one

Cat. No.: B14964681
M. Wt: 477.5 g/mol
InChI Key: UKPBIUBKLKGVRN-UHFFFAOYSA-N
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Description

1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]-1,4-dihydro-1,8-naphthyridin-4-one is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes an indole moiety, an oxadiazole ring, and a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]-1,4-dihydro-1,8-naphthyridin-4-one typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the indole moiety, the construction of the oxadiazole ring, and the assembly of the naphthyridine core. Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and various aldehydes .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]-1,4-dihydro-1,8-naphthyridin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Mechanism of Action

The mechanism of action of 1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]-1,4-dihydro-1,8-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C28H23N5O3

Molecular Weight

477.5 g/mol

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4-one

InChI

InChI=1S/C28H23N5O3/c1-17-7-3-5-9-20(17)26-30-28(36-31-26)22-15-32(27-21(25(22)35)12-11-18(2)29-27)16-24(34)33-14-13-19-8-4-6-10-23(19)33/h3-12,15H,13-14,16H2,1-2H3

InChI Key

UKPBIUBKLKGVRN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N3CCC4=CC=CC=C43)C5=NC(=NO5)C6=CC=CC=C6C

Origin of Product

United States

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